

# GSK1838705A: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**GSK1838705A** is a potent, small-molecule kinase inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R), the insulin receptor (IR), and anaplastic lymphoma kinase (ALK).<sup>[1][2][3][4]</sup> Developed by GlaxoSmithKline, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.<sup>[1][3][5][6][7]</sup> Its dual inhibition of the IGF-1R/IR signaling pathway and ALK makes it a compound of interest for therapeutic applications in various malignancies, including gliomas, multiple myeloma, Ewing's sarcoma, and certain types of non-small cell lung cancer.<sup>[1][3]</sup> This technical guide provides an in-depth overview of the discovery, a representative synthesis of its core scaffold, and detailed experimental protocols for the biological evaluation of **GSK1838705A**.

## Discovery and Rationale

The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making the IGF-1R a compelling target for therapeutic intervention.<sup>[1][5][7]</sup> **GSK1838705A** was identified as a novel, potent inhibitor of IGF-1R and the structurally related insulin receptor (IR).<sup>[3]</sup> Further characterization revealed its potent inhibitory activity against anaplastic lymphoma kinase (ALK), a key driver in several cancers.<sup>[3]</sup> The development of **GSK1838705A** was driven by the therapeutic potential of targeting these key oncogenic signaling pathways.

## Quantitative Biological Data

The biological activity of **GSK1838705A** has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of **GSK1838705A**

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Method                                                                        |
|---------------|-----------|---------|-------------------------------------------------------------------------------------|
| IGF-1R        | 2.0       | 0.7     | Homogeneous Time-Resolved<br>Fluorescence (HTRF)<br>Assay / Filter Binding<br>Assay |
| IR            | 1.6       | 1.1     | Homogeneous Time-Resolved<br>Fluorescence (HTRF)<br>Assay / Filter Binding<br>Assay |
| ALK           | 0.5       | 0.35    | Kinase Assay                                                                        |

Data compiled from multiple sources.[2][3][4][8]

Table 2: Cellular Activity of **GSK1838705A**

| Cell Line  | Cancer Type                           | EC50 (nM)                 | Endpoint                            |
|------------|---------------------------------------|---------------------------|-------------------------------------|
| L-82       | Hematologic                           | 24                        | Proliferation                       |
| SUP-M2     | Hematologic                           | 28                        | Proliferation                       |
| SK-ES      | Ewing's Sarcoma                       | 141                       | Proliferation                       |
| MCF-7      | Breast Cancer                         | 203                       | Proliferation                       |
| Karpas-299 | Anaplastic Large-Cell Lymphoma        | 24-88                     | Proliferation                       |
| SR-786     | Anaplastic Large-Cell Lymphoma        | 24-88                     | Proliferation                       |
| U87MG      | Glioma                                | Dose-dependent inhibition | Proliferation, Apoptosis, Migration |
| PC-3R      | Prostate Cancer (Docetaxel-resistant) | Dose-dependent inhibition | Viability, Apoptosis, Migration     |

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Table 3: In Vivo Antitumor Efficacy of **GSK1838705A**

| Xenograft Model           | Dose and Administration | Tumor Growth Inhibition |
|---------------------------|-------------------------|-------------------------|
| NIH-3T3/LISN              | 60 mg/kg, oral          | 77%                     |
| COLO 205                  | 30 mg/kg, oral          | 80%                     |
| Karpas-299                | 60 mg/kg, oral          | 93%                     |
| U87MG Glioma              | 4 mg/kg, daily          | ~45%                    |
| U87MG Glioma              | 8 mg/kg, daily          | ~85%                    |
| Docetaxel-resistant PC-3R | 20 mg/kg                | Significant suppression |
| Docetaxel-resistant PC-3R | 60 mg/kg                | Significant suppression |

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[9\]](#)

## Synthesis

While the precise, proprietary synthesis route for **GSK1838705A** by GlaxoSmithKline is not publicly detailed, the core structure is a 1H-pyrrolo[2,3-d]pyrimidine. The following provides a general, representative synthetic scheme for related pyrrolo[2,3-d]pyrimidine derivatives, based on established chemical literature.

### Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

A common method for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold involves a multi-component reaction. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) can yield the desired heterocyclic core.

Another approach involves the nucleophilic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine, followed by further modifications such as Suzuki-Miyaura coupling to introduce various substituents.[\[5\]](#)

### Illustrative Synthetic Step:

- Step 1: Nucleophilic Substitution: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with an amine, such as ethyl 2-(4-aminophenyl)acetate, in a suitable solvent to yield the corresponding N-substituted intermediate.[\[5\]](#)
- Step 2: Hydrolysis: The ester group of the intermediate is hydrolyzed using a base, such as sodium hydroxide, to form the carboxylic acid derivative.[\[5\]](#)
- Step 3: Amide Coupling: The resulting carboxylic acid is then coupled with a variety of substituted anilines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to produce the final pyrrolo[2,3-d]pyrimidine derivatives.[\[5\]](#)

## Experimental Protocols

### In Vitro Kinase Assays

Objective: To determine the inhibitory activity of **GSK1838705A** against target kinases.

### Methodology:

- Enzyme and Substrate Preparation: Recombinant baculovirus-expressed, glutathione S-transferase (GST)-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used as the enzyme source.[\[1\]](#)[\[3\]](#) A suitable peptide substrate is used for the kinase reaction.
- Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay is commonly employed to measure kinase activity.[\[3\]](#)[\[8\]](#) This assay detects the phosphorylation of the substrate by the kinase. Alternatively, a filter binding assay can be used to determine the apparent Ki values.[\[3\]](#)[\[8\]](#)
- Procedure:
  - The kinase, substrate, and ATP are incubated in a buffer solution in the presence of varying concentrations of **GSK1838705A** or DMSO as a control.
  - The reaction is allowed to proceed for a specified time at a controlled temperature.
  - The reaction is stopped, and the level of substrate phosphorylation is quantified using the HTRF or filter binding method.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined using the Michaelis-Menten equation.[\[1\]](#)

## Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of **GSK1838705A** on cancer cell lines.

### Methodology:

- Cell Culture: Cancer cell lines (e.g., MDA-MB-231, U87MG, PC-3R) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Assay Principle: Cell viability is measured using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[\[8\]](#)[\[9\]](#)

- Procedure:
  - Cells are seeded in 96-well plates at a predetermined density (e.g.,  $5 \times 10^3$  cells/well) and allowed to adhere overnight.[9]
  - The cells are then treated with serial dilutions of **GSK1838705A** or DMSO control for a specified duration (e.g., 72 hours).[9]
  - The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a microplate reader.
- Data Analysis: The EC50 values are determined from the dose-response curves.

## Western Blot Analysis

Objective: To investigate the effect of **GSK1838705A** on the phosphorylation of target proteins and downstream signaling molecules.

### Methodology:

- Cell Lysis and Protein Quantification:
  - Cells are treated with **GSK1838705A** for a specified time and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
  - The protein concentration of the lysates is determined using a BCA protein assay.[12]
- Gel Electrophoresis and Protein Transfer:
  - Equal amounts of protein (e.g., 20-40  $\mu$ g) are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
- Immunoblotting:
  - The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

- The membrane is then incubated with primary antibodies against phosphorylated and total IGF-1R, IR, ALK, Akt, and ERK overnight at 4°C.[13]
- After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

## In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of **GSK1838705A** in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[6][15]
- Tumor Cell Implantation:
  - A suspension of cancer cells (e.g., U87MG, PC-3R) is injected subcutaneously into the flank of the mice (e.g.,  $4 \times 10^6$  cells/mouse).[6][9]
- Treatment:
  - Once the tumors reach a palpable size (e.g.,  $50-150 \text{ mm}^3$ ), the mice are randomized into treatment and control groups.[9][15]
  - **GSK1838705A** is formulated in a suitable vehicle (e.g., 20% sulfobutyl ether  $\beta$ -cyclodextrin) and administered orally at specified doses and schedules.[16] The control group receives the vehicle alone.
- Monitoring and Endpoint:
  - Tumor volume and body weight are measured regularly (e.g., twice weekly).[9][15]
  - The study is terminated when tumors in the control group reach a predetermined size.

- Tumors may be excised for further analysis, such as immunohistochemistry or Western blotting.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by **GSK1838705A** and a typical experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

Caption: **GSK1838705A** inhibits IGF-1R, IR, and ALK signaling pathways.

[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for **GSK1838705A**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of curcumin complexes on MDA-MB-231 breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. img.abclonal.com [img.abclonal.com]
- 15. benchchem.com [benchchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]

- To cite this document: BenchChem. [GSK1838705A: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684688#gsk1838705a-discovery-and-synthesis\]](https://www.benchchem.com/product/b1684688#gsk1838705a-discovery-and-synthesis)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)